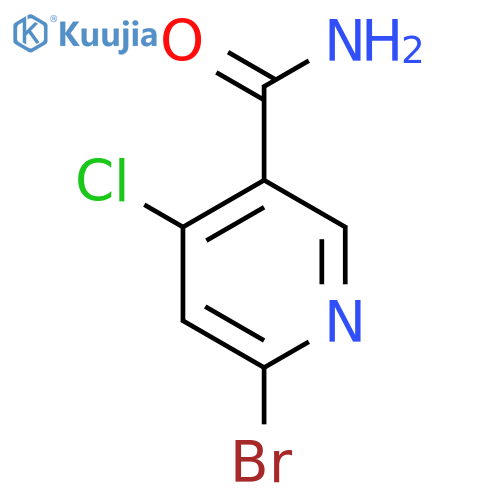

Cas no 1807028-59-6 (6-Bromo-4-chloronicotinamide)

6-Bromo-4-chloronicotinamide 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-4-chloronicotinamide

-

- インチ: 1S/C6H4BrClN2O/c7-5-1-4(8)3(2-10-5)6(9)11/h1-2H,(H2,9,11)

- InChIKey: VWDGFFJYEQXYAC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C(N)=O)C=N1)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 167

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 56

6-Bromo-4-chloronicotinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029013827-250mg |

6-Bromo-4-chloronicotinamide |

1807028-59-6 | 95% | 250mg |

$960.40 | 2022-03-31 | |

| Alichem | A029013827-1g |

6-Bromo-4-chloronicotinamide |

1807028-59-6 | 95% | 1g |

$2,952.90 | 2022-03-31 |

6-Bromo-4-chloronicotinamide 関連文献

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

6-Bromo-4-chloronicotinamideに関する追加情報

6-Bromo-4-chloronicotinamide: A Comprehensive Overview

6-Bromo-4-chloronicotinamide (CAS No: 1807028-59-6) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of nicotinamides, which are derivatives of nicotinic acid, a key component of the vitamin B3 family. The structure of 6-Bromo-4-chloronicotinamide is characterized by a pyridine ring with substituents at positions 4 and 6, specifically a chlorine atom and a bromine atom, respectively. The amide group attached to the pyridine ring further enhances its chemical reactivity and biological activity.

The synthesis of 6-Bromo-4-chloronicotinamide involves a series of multi-step reactions, including halogenation and amide formation. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, improving yield and purity. These methods often involve the use of transition metal catalysts and microwave-assisted reactions, which have become increasingly popular due to their efficiency and selectivity.

One of the most promising applications of 6-Bromo-4-chloronicotinamide lies in its potential as a bioactive molecule. Studies have shown that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a potential candidate for drug development. Researchers have also explored its role in modulating cellular signaling pathways, particularly those involved in inflammation and oxidative stress. These findings underscore the importance of 6-Bromo-4-chloronicotinamide in the development of novel therapeutic agents.

In addition to its pharmacological applications, 6-Bromo-4-chloronicotinamide has also been studied for its role in agrochemicals. Its ability to inhibit certain enzymes associated with plant pathogens has led to investigations into its potential as a fungicide or insecticide. Recent studies have demonstrated that this compound can effectively target key enzymes in fungal pathogens, offering a new avenue for crop protection.

The structural uniqueness of 6-Bromo-4-chloronicotinamide also makes it an attractive candidate for material science applications. Its pyridine-based structure provides excellent electronic properties, which could be exploited in the development of new materials for electronic devices. Researchers are currently exploring its potential as a component in organic semiconductors and light-emitting diodes (LEDs), where its electronic properties could enhance device performance.

Despite its numerous potential applications, further research is needed to fully understand the biological and chemical properties of 6-Bromo-4-chloronicotinamide. Ongoing studies aim to elucidate its mechanism of action, toxicity profile, and stability under various conditions. Collaborative efforts between chemists, biologists, and material scientists are expected to unlock new possibilities for this versatile compound.

In conclusion, 6-Bromo-4-chloronicotinamide (CAS No: 1807028-59-6) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthetic and analytical techniques, positions it as a valuable tool in drug discovery, agrochemical development, and material science. As research continues to uncover its full potential, 6-Bromo-4-chloronicotinamide is poised to make significant contributions to various industries.

1807028-59-6 (6-Bromo-4-chloronicotinamide) 関連製品

- 2248391-68-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate)

- 67738-67-4(3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one)

- 1868135-06-1(Sofosbuvir-d)

- 1782651-95-9(3-2-(pyrrolidin-1-yl)pyridin-3-ylbutanoic acid)

- 558466-12-9(6-chloropyridine-3-thiol)

- 137337-73-6(bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate)

- 301648-92-0(1-(2-chlorophenyl)-3-{4-(morpholin-4-yl)phenylamino}pyrrolidine-2,5-dione)

- 1598290-86-8(2-amino-6-chloro-3-methylbenzaldehyde)

- 1448135-56-5(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide)

- 173390-53-9(11-Morpholinoundecanoic acid)